5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid
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Overview
Description
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid is a synthetic azo dye compound. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is used in various applications, including textile dyeing, biological staining, and as an indicator in analytical chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid typically involves diazotization and coupling reactions. The process begins with the diazotization of 4-amino-1-naphthylamine, which is then coupled with 2-anilinobenzenesulphonic acid under acidic conditions to form the azo dye. The reaction conditions often require controlled temperatures and pH to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The azo bond can be reduced to form amines, which can further react to form other compounds.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Products can include quinones and other oxidized aromatic compounds.
Reduction: The primary products are aromatic amines.
Substitution: Depending on the substituent introduced, various substituted aromatic compounds are formed.
Scientific Research Applications
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid has several applications in scientific research:
Chemistry: Used as a pH indicator and in titration processes.
Biology: Employed as a staining agent for tissues and cells, aiding in microscopic analysis.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its azo group with various substrates. The azo bond can undergo cleavage, leading to the formation of reactive intermediates that interact with biological molecules. In biological systems, enzymes such as azoreductases can reduce the azo bond, leading to the release of aromatic amines, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(4-amino-1-naphthylazo)-2,2’-stilbenedisulfonic acid
- Acid Blue 113
- Sodium-4-aminobenzene sulfonate
- Sodium-4-amino, 1-naphthyl benzene sulfonate
- Sodium-5-amino-8-anilino naphthalene 1-sulfonate
Uniqueness
5-((4-Amino-1-naphthyl)azo)-2-anilinobenzenesulphonic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a versatile compound. Compared to similar compounds, it offers unique advantages in terms of stability, color properties, and reactivity .
Properties
CAS No. |
54363-79-0 |
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Molecular Formula |
C22H18N4O3S |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
5-[(4-aminonaphthalen-1-yl)diazenyl]-2-anilinobenzenesulfonic acid |
InChI |
InChI=1S/C22H18N4O3S/c23-19-11-13-20(18-9-5-4-8-17(18)19)26-25-16-10-12-21(22(14-16)30(27,28)29)24-15-6-2-1-3-7-15/h1-14,24H,23H2,(H,27,28,29) |
InChI Key |
BXYJHQULICQBSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)N=NC3=CC=C(C4=CC=CC=C43)N)S(=O)(=O)O |
Origin of Product |
United States |
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